Oratecan is classified as an anticancer drug, specifically targeting solid tumors. Its molecular formula is , and it has a molecular weight of approximately 623.1 g/mol. The compound is being investigated for treating various cancers, including colorectal, gastroesophageal, pancreatic, and ovarian cancers.
The synthesis of Oratecan involves a straightforward reaction between irinotecan and encequidar methanesulfonate. The process typically follows a dose-escalation design in clinical settings, where patients receive escalating doses of irinotecan (from 20 to 320 mg/m²) alongside a fixed dose of encequidar methanesulfonate (15 mg) every 21 days. This method aims to optimize the therapeutic window and minimize adverse effects.
Oratecan undergoes various chemical reactions that are essential for its activation and efficacy:
These reactions are crucial for the activation of Oratecan and its subsequent therapeutic effects.
The mechanism of action for Oratecan primarily revolves around the conversion of irinotecan into SN-38 within the body. This conversion occurs through enzymatic hydrolysis facilitated by carboxylesterases. Once activated, SN-38 binds to DNA topoisomerase I, leading to the formation of DNA breaks during replication. This action ultimately triggers apoptotic pathways in cancer cells, thereby inhibiting tumor growth.
Oratecan exhibits several notable physical and chemical properties:
These properties are crucial for understanding how Oratecan behaves in biological systems and its formulation for therapeutic use.
Oratecan's primary application lies within oncology research. It is being studied for its effectiveness against various solid tumors due to its enhanced delivery mechanism provided by encequidar methanesulfonate. Current research focuses on optimizing dosing regimens and evaluating safety profiles in clinical trials . Additionally, innovative approaches such as in vivo synthesis of anticancer drugs using metal catalysts are being explored to enhance the efficacy of compounds like Oratecan by assembling them directly at tumor sites .
Irinotecan hydrochloride, a topoisomerase I (Top1) inhibitor, has been a cornerstone of intravenous (IV) chemotherapy for colorectal and pancreatic cancers since the 1990s [3]. Its active metabolite, SN-38, exerts potent cytotoxicity by stabilizing DNA-Top1 cleavage complexes, leading to irreversible DNA damage during replication or transcription [3]. However, IV administration presents significant limitations: systemic toxicity (e.g., neutropenia, diarrhea), the need for clinical infrastructure, and variable conversion efficiency of the prodrug irinotecan to SN-38 [3] [7].
The concept of oral irinotecan emerged to enhance patient convenience and maintain sustained therapeutic SN-38 exposure. Early attempts faced formidable barriers due to intestinal P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux transporter highly expressed in enterocytes. P-gp actively pumps irinotecan and SN-38 back into the gut lumen, drastically reducing oral bioavailability (<15%) [6] [7] [9]. This biological hurdle necessitated co-administration with a potent, selectively acting P-gp inhibitor to enable effective oral dosing – a strategy culminating in the Oratecan formulation (oral irinotecan + encequidar methanesulfonate).
Table 1: Challenges in Oral Irinotecan Development
Challenge | Mechanistic Basis | Consequence | |
---|---|---|---|
P-gp Efflux | ABCB1 transporter expression in enterocytes | Reduced intestinal absorption of irinotecan/SN-38 | |
First-Pass Metabolism | Hepatic UGT1A1-mediated glucuronidation of SN-38 | Inactivation of active metabolite | |
Gut Toxicity | Local SN-38 accumulation from luminal efflux | Severe diarrhea, mucosal damage | |
Variable Bioavailability | Interpatient variability in P-gp expression/activity | Unpredictable pharmacokinetics, efficacy loss | [3] [7] [9] |
Oratecan’s core innovation lies in the strategic pairing of irinotecan with encequidar methanesulfonate (HM30181A), a third-generation P-gp inhibitor engineered for intestinal specificity and minimal systemic interactions [5] [9]. Unlike earlier P-gp inhibitors (e.g., verapamil, biricodar), which non-specifically blocked transporters in multiple tissues and inhibited cytochrome P450 enzymes, encequidar exhibits:
This combination exemplifies the "Orascovery" platform technology principle: pairing a chemotherapeutic P-gp substrate with a gut-restricted, potent P-gp inhibitor to overcome inherent oral bioavailability limitations.
Table 2: Evolution of P-gp Inhibitors in Oncology
Generation | Examples | Key Limitations | Advantage of Encequidar | |
---|---|---|---|---|
First | Verapamil, Cyclosporin A | Non-specific; CYP3A4 inhibition; cardiotoxicity | High P-gp specificity; no CYP inhibition | |
Second | Biricodar (VX-710) | Partial systemic inhibition; pharmacokinetic interactions | Minimal systemic absorption; localized action | |
Third | Encequidar, Tariquidar, Zosuquidar | Tariquidar/Zosuquidar: toxicity in trials, poor PK | Favorable safety profile in clinical development | [5] [9] |
P-gp’s physiological role in the intestine is a double-edged sword. It protects against xenobiotics by extruding toxins into the gut lumen but also severely limits the absorption of orally administered chemotherapeutics like irinotecan and SN-38 [2] [7]. Oratecan leverages encequidar’s precise mechanism to counteract this selectively:
This localized inhibition allows Oratecan to achieve therapeutic SN-38 plasma levels without compromising P-gp-dependent detoxification in critical organs like the brain or liver.
The efficacy of the irinotecan-encequidar combination (Oratecan) was rigorously validated in vitro and in vivo:
Table 3: Preclinical Efficacy of Oratecan in P-gp-Overexpressing Models
Model | Treatment | Key Result | Mechanistic Insight | |
---|---|---|---|---|
SW620/AD300 Cells | SN-38 + Encequidar (1μM) | IC50 reduction: 1471-fold vs. SN-38 alone | P-gp efflux blockade confirmed via Rh123 assays | |
SW620/AD300 Xenografts | Oral Oratecan (Irino 50mg/kg + Enq 2.5mg/kg) | TGI: 92%; Tumor SN-38 ↑ 8-fold | Synergistic apoptosis (↑Caspase-3, ↑Bax/Bcl-2 ratio) | |
MDCK-MDR1 In Vitro | Irinotecan + Encequidar | Apparent Permeability (Papp) AP→BL ↑ 500% | No effect on tight junctions or CYP3A4 activity | [9] |
These data validated the Orascovery platform’s ability to transform irinotecan into an effective oral agent by bioengineering the absorption microenvironment through targeted, localized P-gp inhibition.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0